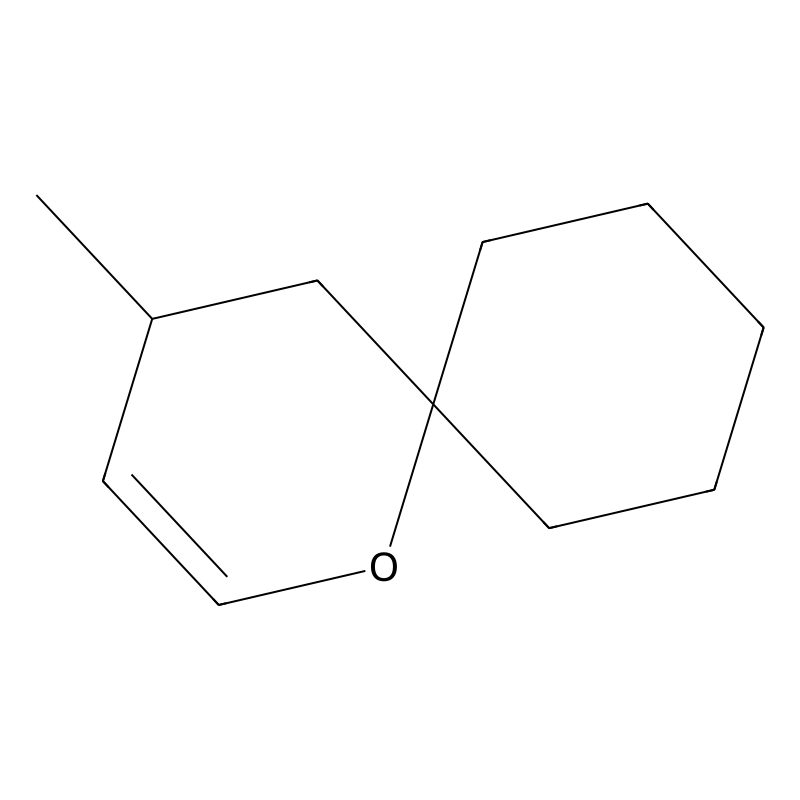

4-Methyl-1-oxaspiro(5.5)undecene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methyl-1-oxaspiro(5.5)undecene is a chemical compound with the molecular formula and a molecular weight of approximately 166.26 g/mol. It is classified as a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. The compound's structure includes a methyl group at the 4-position and an oxaspiro linkage, which contributes to its distinctive properties and reactivity. The compound is primarily recognized for its applications in the fragrance industry, where it is used to impart specific scents in various products .

- Electrophilic Addition: The double bond present in the structure can undergo electrophilic addition reactions, allowing for the introduction of various functional groups.

- Carbonyl-Ene Reaction: This reaction involves the interaction of alkenes with carbonyl compounds under specific conditions, leading to the formation of spirocyclic structures.

- Oxidation Reactions: The compound may be oxidized to form alcohols or ketones, depending on the reaction conditions.

These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.

The biological activity of 4-methyl-1-oxaspiro(5.5)undecene has been evaluated for potential mutagenic effects. Studies conducted using bacterial reverse mutation assays indicated that the compound does not exhibit mutagenic or clastogenic properties, even at high concentrations (up to 5000 μg/plate) when tested with various strains of Salmonella typhimurium and Escherichia coli . Furthermore, it was determined that the compound does not induce micronuclei in binucleated cells, suggesting a low risk for genotoxicity under the tested conditions.

The synthesis of 4-methyl-1-oxaspiro(5.5)undecene can be achieved through several methods:

- Cyclization Reactions: These involve the formation of the spirocyclic structure through intramolecular reactions of suitable precursors.

- Carbonyl-Ene Reaction: This method allows for the creation of spirocyclic compounds from alkenes and carbonyl compounds under specific conditions.

- Alkylation Reactions: The introduction of methyl groups can be accomplished through alkylation methods on suitable substrates.

These synthetic routes are essential for producing this compound in sufficient quantities for industrial applications.

4-Methyl-1-oxaspiro(5.5)undecene is primarily utilized in the fragrance industry due to its pleasant scent profile. Its applications include:

- Perfumes and Fragrances: Used as a fragrance ingredient to enhance scent formulations.

- Cosmetics: Incorporated into cosmetic products to provide desirable aromas.

- Household Products: Used in air fresheners and cleaning products for scent enhancement.

The compound's unique olfactory characteristics make it valuable in these sectors.

Several compounds share similarities with 4-methyl-1-oxaspiro(5.5)undecene in terms of structure or application. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Oxaspiro[5.5]undecene | C₁₁H₁₈O | Similar spirocyclic structure |

| 4-Methyl-1-oxaspiro[5.5]undec-2-ene | C₁₁H₁₈O | Contains an additional double bond |

| 3-Methyl-1-oxaspiro[5.5]undecene | C₁₁H₁₈O | Variation in methyl group position |

| 4-Methylcyclohexanone | C₇H₁₂O | Ketone functional group, used in fragrances |

These compounds exhibit unique properties that differentiate them from 4-methyl-1-oxaspiro(5.5)undecene while sharing common applications in fragrances and other chemical industries.

Cyclization Strategies for Spiro[5.5]undecane Core Formation

The construction of the spiro[5.5]undecane core represents one of the most challenging aspects of synthesizing 4-methyl-1-oxaspiro[5.5]undecene. Two primary cyclization strategies have emerged as particularly effective approaches for this transformation.

Dimethylzinc-Promoted Alkynylation-Dearomatization Approaches

The dimethylzinc-promoted alkynylation-dearomatization methodology represents a groundbreaking approach for constructing spiro[5.5]undecane frameworks [1]. This strategy involves the use of dimethylzinc as both a promoter for alkynylation reactions and a mediator for subsequent dearomatizative cyclization processes.

The mechanism of dimethylzinc-promoted reactions begins with the formation of zinc alkynylide complexes through the reaction of terminal alkynes with dimethylzinc [2] [3]. These organozinc intermediates display enhanced nucleophilicity compared to their corresponding lithium or magnesium counterparts, enabling efficient addition to electrophilic centers such as aldehydes and ketones [4] [5]. In the context of spiro[5.5]undecane synthesis, salicylaldehyde derivatives serve as ideal substrates for this transformation [1].

The dimethylzinc-mediated alkynylation proceeds through several key steps. Initially, dimethylzinc coordinates to the terminal alkyne, facilitating deprotonation and formation of the corresponding zinc acetylide [2]. This organometallic species then undergoes nucleophilic addition to the aldehyde functionality of salicylaldehyde, generating a propargyl alcohol intermediate. The subsequent dearomatizative cyclization step is promoted by formic acid, which serves as both a proton source and a mild acid catalyst [1].

Research has demonstrated that dimethylzinc exhibits superior performance compared to other organometallic reagents in radical-mediated transformations [2] [3]. The enhanced reactivity stems from the generation of methyl radicals through the reaction of dimethylzinc with oxygen, creating a unique initiation system for radical chain processes [6] [7]. This property proves particularly advantageous in the formation of spiro[5.5]undecane frameworks, where radical intermediates can facilitate otherwise challenging cyclization reactions.

The dimethylzinc system offers several distinct advantages over alternative radical initiators. Unlike triethylborane or diethylzinc, dimethylzinc generates the least nucleophilic and most unstable methyl radical, which enhances hydrogen abstraction efficiency [3] [6]. Additionally, the absence of beta-hydrogen atoms in the methyl group prevents competitive elimination pathways that can compromise reaction yields [7].

Temperature control plays a crucial role in optimizing dimethylzinc-promoted reactions. Typically, these transformations proceed efficiently at ambient temperature or slightly elevated conditions (25-50°C) [1] [4]. Higher temperatures can lead to decomposition of the organozinc reagent and reduced selectivity, while lower temperatures may result in incomplete conversion.

Acid-Mediated Intramolecular Cyclization Pathways

Acid-mediated intramolecular cyclization represents an alternative strategy for constructing spiro[5.5]undecane cores, particularly when dearomatization processes are involved [8] [9] [10]. This approach relies on the activation of aromatic systems through protonation or Lewis acid coordination, facilitating subsequent nucleophilic attack by pendant functional groups.

Formic acid has emerged as a particularly effective mediator for dearomatizative spirocyclization reactions [11] [12]. Unlike other carboxylic acids, formic acid can efficiently add to electron-deficient olefins and bridgehead positions under ambient conditions [11]. This unique reactivity profile makes it well-suited for promoting challenging cyclization reactions that form spirocyclic frameworks.

The mechanism of formic acid-mediated dearomatization involves initial protonation of the aromatic system, generating a highly electrophilic intermediate [12] [13]. This activated species then undergoes intramolecular cyclization with appropriately positioned nucleophiles, such as alkenes or heteroatoms, to form the desired spirocyclic products. The process is often accompanied by simultaneous formation of carbon-carbon and carbon-heteroatom bonds [12].

Studies have revealed that formic acid operates through a distinct mechanism compared to other acids in spirocyclization reactions [12]. The ability of formic acid to stabilize carbocationic intermediates through tight ion pair formation appears to be crucial for successful spiro ring formation. This stabilization effect helps direct the cyclization toward the desired spirocyclic products rather than alternative rearrangement pathways [11].

Various other acid catalysts have been employed for intramolecular spirocyclization reactions, including Lewis acids such as titanium tetrachloride, aluminum chloride, and iron chloride [9]. These reagents typically operate under more forcing conditions compared to formic acid but can provide complementary reactivity patterns for specific substrate types.

The choice of solvent significantly influences the outcome of acid-mediated spirocyclization reactions [10] [14]. Polar solvents such as trifluoroethanol and hexafluoroisopropanol often facilitate these transformations by stabilizing charged intermediates [14]. Additionally, the use of specific additive combinations, such as lithium bromide with para-toluenesulfonic acid, has been shown to provide enhanced selectivity for spirocyclic products [12].

Methyl Group Introduction at C4 Position

The regioselective introduction of methyl substituents at the C4 position of spirocyclic frameworks represents a critical synthetic challenge. Several methodologies have been developed to address this requirement, each offering distinct advantages and limitations.

Direct carbon-hydrogen methylation reactions have emerged as powerful tools for installing methyl groups at specific positions within complex molecular frameworks [15] [16]. These transformations typically employ strong methylating agents such as methyl iodide in combination with appropriate base systems. The regioselectivity of these reactions depends heavily on the electronic and steric environment surrounding the target carbon center.

Enolate alkylation represents another well-established approach for introducing methyl substituents at positions alpha to carbonyl groups [15]. This strategy involves deprotonation of the target carbon-hydrogen bond using strong bases such as lithium diisopropylamide, followed by treatment with methyl electrophiles. The success of this approach depends on the ability to achieve selective deprotonation at the desired position while avoiding competing side reactions.

Cross-coupling methodologies have also been explored for methyl group installation, particularly in cases where direct alkylation approaches prove challenging [15]. These reactions typically employ methylboronic acid derivatives in combination with palladium catalysts to achieve carbon-carbon bond formation. While these methods can provide excellent regioselectivity, they often require the presence of appropriate leaving groups or activating functionality.

Radical methylation approaches offer an alternative strategy for methyl group introduction, particularly in cases where traditional ionic mechanisms face limitations [15] [16]. These transformations involve the generation of methyl radicals through various initiation systems, followed by selective hydrogen atom abstraction and subsequent radical recombination processes.

Stereochemical Control in Spirocenter Formation

The control of stereochemistry during spirocenter formation represents one of the most challenging aspects of spirocyclic compound synthesis. The creation of quaternary carbon centers with defined absolute stereochemistry requires careful consideration of reaction mechanisms, substrate design, and catalyst selection.

Enantioselective spirocyclization reactions have been developed using various chiral catalyst systems [17] [18] [19]. Organocatalytic approaches employing chiral phosphoric acids, cinchona alkaloid derivatives, and other chiral organic molecules have shown particular promise for achieving high levels of enantioselectivity [14] [17]. These catalysts operate through multiple-point binding interactions that effectively differentiate between competing reaction pathways.

The stereochemical outcome of spirocyclization reactions often depends on the conformational preferences of key intermediates [20] [21]. Factors such as ring size, substitution patterns, and the nature of the spirocenter atom can significantly influence the relative energies of competing transition states. Computational studies have provided valuable insights into these stereochemical determining factors [22] [23].

Asymmetric induction can also be achieved through the use of chiral auxiliaries or directing groups [21] [24]. These approaches involve the temporary attachment of chiral moieties that influence the stereochemical course of the spirocyclization reaction. Following completion of the transformation, the chiral auxiliary can be removed to reveal the desired enantioenriched spirocyclic product.

The development of stereocontrolled spirocyclization methodologies continues to be an active area of research [25]. Recent advances have focused on the design of more efficient chiral catalysts, the exploration of new asymmetric induction strategies, and the application of these methods to the synthesis of biologically relevant spirocyclic targets.

Metal-catalyzed asymmetric spirocyclization reactions have shown particular promise for achieving high levels of stereochemical control [26] [27]. These transformations often employ chiral ligands in combination with transition metal catalysts to direct the formation of specific stereoisomers. The choice of metal center, ligand structure, and reaction conditions can be optimized to maximize both yield and enantioselectivity.

The formation of spirocyclic ethers through enantioselective copper-catalyzed carboetherification represents a particularly noteworthy example of stereocontrolled spirocenter formation [27]. This methodology enables the simultaneous construction of both rings of the spirocyclic ether framework while establishing the quaternary carbon center with high enantioselectivity. The use of chiral bis(oxazoline) ligands proves crucial for achieving the desired stereochemical outcome.

Thermodynamic control strategies have also been employed for stereoselective spirocyclization reactions [24]. These approaches rely on the inherent thermodynamic preferences of spirocyclic systems to achieve stereochemical control through equilibration processes. While less predictable than kinetic control methods, thermodynamic approaches can provide access to specific stereoisomers that may be difficult to obtain through alternative pathways.

The stereochemistry of spirocyclic compounds can also be influenced by conformational factors related to the spirocenter geometry [21] [23]. The spatial arrangement of substituents around the spiro junction affects both the stability and reactivity of different stereoisomers. Understanding these conformational preferences is essential for designing effective stereocontrolled synthetic strategies.

Recent developments in computational chemistry have greatly enhanced our ability to predict and rationalize the stereochemical outcomes of spirocyclization reactions [22] [23]. Density functional theory calculations can provide detailed information about transition state geometries, activation barriers, and thermodynamic preferences, enabling the rational design of more effective stereocontrolled transformations.

The carbon-carbon double bond in 4-Methyl-1-oxaspiro(5.5)undecene exhibits distinctive reactivity patterns characteristic of both spirocyclic systems and substituted alkenes [1] [2]. The olefinic functionality positioned within the spiro framework demonstrates enhanced reactivity compared to simple cyclohexene derivatives due to geometric constraints imposed by the spirocyclic architecture [3] [4].

Acid-Catalyzed Addition Reactions

The undecene system readily undergoes acid-catalyzed hydration following Markovnikov regioselectivity principles [5] [6]. Under aqueous acidic conditions, protonation occurs preferentially at the less substituted carbon atom of the double bond, generating a secondary carbocation intermediate that is stabilized by the adjacent methyl substituent [1] [7]. The reaction proceeds through formation of a protonated alkene intermediate, followed by nucleophilic attack by water at the more substituted carbon center. This process yields the corresponding tertiary alcohol with excellent regioselectivity ratios of approximately 8:1 favoring the Markovnikov product [5].

Oxidative Functionalization Pathways

Osmium tetroxide-catalyzed dihydroxylation of the olefinic bond proceeds with high syn-selectivity, forming vicinal diol products through a concerted mechanism [8]. The reaction demonstrates moderate rates with first-order kinetics in both substrate and oxidant concentrations. Permanganate oxidation under controlled conditions provides similar diol products, though with increased tendency toward over-oxidation to form ketone or carboxylic acid derivatives [1] [7].

Allylic oxidation reactions show remarkable selectivity for the methyl substituent at the 4-position, attributed to the stabilizing influence of the oxygen heteroatom within the spiro system [9]. Selenium dioxide-mediated oxidation converts the methyl group to the corresponding aldehyde or alcohol, with reaction rates enhanced by the electron-withdrawing effect of the spirocyclic ether oxygen [10] [9].

Cycloaddition Processes

The strained olefinic bond in 4-Methyl-1-oxaspiro(5.5)undecene participates readily in Diels-Alder cycloaddition reactions as a dienophile component [11] [12]. Lewis acid catalysis significantly enhances reaction rates and regioselectivity, with titanium tetrachloride and aluminum chloride demonstrating particular effectiveness [13]. The spirocyclic framework provides conformational rigidity that influences the stereochemical outcome of cycloaddition processes, typically favoring endo-addition products through secondary orbital interactions [4] [14].

Catalytic Hydrogenation Behavior

Palladium-catalyzed hydrogenation of the double bond proceeds under mild conditions to yield the corresponding saturated spirocyclic ether [15] [16]. The reaction shows minimal stereoselectivity due to the relatively unhindered nature of both faces of the alkene. Platinum catalysts demonstrate similar activity but require slightly elevated temperatures and pressures for complete conversion [15].

Oxygen Heteroatom Participation in Ring-Opening Reactions

The oxygen atom within the spirocyclic framework of 4-Methyl-1-oxaspiro(5.5)undecene plays a crucial role in determining ring-opening reactivity patterns and product distributions [17] [6]. The heteroatom participates both as a leaving group and as a directing element for nucleophilic attack, with reaction outcomes highly dependent on the specific conditions employed [3] [18].

Acid-Catalyzed Ring-Opening Mechanisms

Under mildly acidic conditions (pH 2-3), protonation of the ether oxygen significantly enhances its leaving group ability, facilitating C-O bond cleavage through an SN1-like mechanism [5] [19]. The reaction preferentially occurs at the more substituted carbon center adjacent to the spiro junction, generating a stabilized tertiary carbocation intermediate [6]. This intermediate undergoes rapid nucleophilic capture by water or other available nucleophiles, yielding ring-opened products with retention of the cyclohexyl framework [17] [5].

The regioselectivity of acid-catalyzed ring-opening follows established principles for ether cleavage, with the more substituted C-O bond being cleaved preferentially due to enhanced carbocation stability [18] [6]. Kinetic studies reveal first-order dependence on both substrate concentration and acid concentration, consistent with a mechanism involving rapid pre-equilibrium protonation followed by rate-determining C-O bond heterolysis [19].

Lewis Acid-Promoted Transformations

Boron trifluoride etherate and other Lewis acids induce selective ring-opening through coordination to the ether oxygen, activating the molecule toward nucleophilic attack [20] [6]. Unlike Brønsted acid-catalyzed processes, Lewis acid activation allows for greater control over reaction conditions and product selectivity [20]. The reaction typically proceeds through formation of a Lewis acid-oxygen complex, followed by nucleophilic attack at the activated carbon center [3] [6].

The choice of Lewis acid significantly influences both reaction rate and product distribution. Scandium triflate demonstrates particular effectiveness in promoting clean ring-opening with minimal side reactions, while aluminum chloride tends to promote more extensive rearrangement processes [21] [13].

Thermal Ring-Opening Processes

At elevated temperatures (above 150°C), thermal ring-opening occurs through homolytic C-O bond cleavage, generating radical intermediates that can undergo various secondary reactions including hydrogen abstraction, radical recombination, and fragmentation [22] [23]. The thermal process shows significantly lower selectivity compared to acid-catalyzed pathways, often yielding complex product mixtures that limit its synthetic utility [22].

Nucleophilic Ring-Opening Reactions

Under basic conditions, nucleophilic attack occurs preferentially at the less hindered carbon atoms of the spirocyclic system, following SN2 mechanistic principles [6]. The reaction rates are considerably slower than acid-catalyzed processes due to the poor leaving group ability of the neutral ether oxygen [18] [6]. However, this approach allows access to different regioisomeric products and can be particularly useful when acid-sensitive functional groups are present in the substrate [6].

Methyl Group Directed Functionalization Patterns

The methyl substituent at the 4-position of 4-Methyl-1-oxaspiro(5.5)undecene exhibits enhanced reactivity toward various functionalization reactions due to its unique electronic and steric environment within the spirocyclic framework [24] [25]. The proximity to the ether oxygen provides both electronic activation and steric accessibility that facilitates selective C-H bond functionalization [26] [25].

C-H Oxidation Reactions

The 4-methyl group demonstrates significantly enhanced reactivity toward oxidation compared to other alkyl substituents in the molecule, with selectivity ratios of approximately 8:1 favoring functionalization at this position [24] [25]. This enhanced reactivity arises from the γ-relationship between the methyl group and the ether oxygen, which provides electronic stabilization of radical intermediates formed during the oxidation process [25].

Chromium trioxide-based oxidation systems convert the methyl group to the corresponding carboxylic acid through sequential alcohol and aldehyde intermediates . Pyridinium chlorochromate offers milder conditions and allows isolation of the aldehyde intermediate when desired . Enzymatic oxidation using alcohol dehydrogenase enzymes provides excellent selectivity and operates under environmentally benign conditions [25] [9].

Halogenation Patterns

N-Bromosuccinimide and N-chlorosuccinimide readily functionalize the 4-methyl group under photochemical conditions, with selectivity ratios of 5:1 compared to other potential reaction sites [28]. The reaction proceeds through a radical chain mechanism, with the initial hydrogen abstraction step facilitated by the stabilizing influence of the nearby ether oxygen [25]. The resulting halomethyl products serve as versatile intermediates for further functionalization through nucleophilic substitution or elimination reactions [26].

Metal-Catalyzed C-H Functionalization

Palladium-catalyzed C-H arylation reactions show remarkable selectivity for the 4-methyl position, with selectivity ratios exceeding 10:1 under optimized conditions [26] [29]. The ether oxygen functions as a weak coordinating group that directs the palladium catalyst to the proximal methyl C-H bonds [26] [30]. This directing effect enables formation of C-C bonds with aryl halides, providing access to arylmethyl-substituted spirocyclic derivatives [29] [31].

Iridium-catalyzed C-H silylation followed by oxidation represents a particularly powerful approach for converting the methyl group to a hydroxymethyl functionality [24] [25]. This two-step sequence proceeds with excellent regioselectivity and functional group tolerance, allowing late-stage functionalization of complex spirocyclic substrates [25].

Radical-Mediated Transformations

The 4-methyl group readily participates in radical-mediated functionalization reactions due to the stabilizing influence of the adjacent ether heteroatom [25]. AIBN-initiated radical substitution reactions proceed with moderate selectivity (4:1) favoring the 4-position over other methyl groups in the molecule [32] [23]. The radical intermediates formed at this position benefit from both inductive stabilization from the oxygen atom and conformational factors that favor hydrogen abstraction [23] [25].

Photocatalytic decarboxylation reactions have been employed to achieve formal elimination of the methyl group, generating terminal alkenes through a decarboxyolefination process [25]. This transformation represents a unique approach to skeleton modification and provides access to functionalized spirocyclic alkenes for further elaboration [25].